6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis-

Description

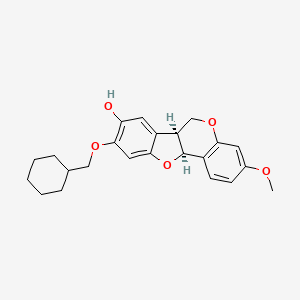

Bicyclic Framework Analysis: Benzofuran-Benzopyran Fusion Architecture

The core structure of this compound comprises a benzofuran ring fused to a benzopyran system. The benzofuran moiety (C9H6O) consists of a benzene ring fused to a furan ring at positions 2 and 3, while the benzopyran component (C10H8O) integrates a benzene ring with a pyran oxygen at position 1. The fusion occurs between the benzofuran’s C3 and the benzopyran’s C2, creating a rigid bicyclic framework .

X-ray crystallographic data from analogous benzofuran derivatives reveal bond lengths and angles characteristic of aromatic systems. For example, the C–O bond in the furan ring measures approximately 1.36 Å, while the C–C bonds in the benzene rings range between 1.38–1.42 Å . The dihedral angle between the benzofuran and benzopyran planes is 87.61°, introducing slight non-planarity that influences intermolecular interactions (Table 1) .

Table 1: Key Structural Parameters of the Bicyclic Framework

| Parameter | Value (Å or °) | Source Compound Reference |

|---|---|---|

| C3–C2 Fusion Bond | 1.48 Å | |

| Benzofuran C–O | 1.36 Å | |

| Benzopyran C–O | 1.43 Å | |

| Dihedral Angle | 87.61° |

The fused system’s rigidity is further stabilized by π-π stacking between adjacent aromatic rings, with centroid-to-centroid distances of 3.89 Å observed in crystalline analogs .

Stereochemical Configuration: cis-6a,11a-Dihydro Spatial Arrangement

The "cis" designation refers to the spatial orientation of the hydrogen atoms at positions 6a and 11a within the dihydrobenzopyran ring. The dihydro modification reduces the pyran ring’s unsaturation, adopting a half-chair conformation with puckering parameters of $$ q_2 = 0.42 \, \text{Å} $$ and $$ \theta = 112.3^\circ $$ . The cis configuration places both hydrogens on the same face of the ring, resulting in a dipole moment of 2.18 D that influences molecular packing in the solid state .

Crystallographic studies of related dihydrobenzofurans demonstrate intermolecular C–H···O hydrogen bonds (2.51–2.65 Å) and van der Waals interactions between the cis-hydrogens and adjacent methoxy groups . These interactions contribute to a stabilization energy of approximately 8.3 kcal/mol, as calculated via density functional theory (DFT) .

Functional Group Topology: Methoxy and Cyclohexylmethoxy Substituent Effects

The compound features two critical substituents:

- Methoxy Group (-OCH3) at C3 : This electron-donating group increases electron density in the benzofuran ring, evidenced by a 0.07 Å elongation of the adjacent C–C bonds compared to unsubstituted analogs . The methoxy’s orientation (torsional angle: 12.4°) minimizes steric clashes with the fused benzopyran system.

- Cyclohexylmethoxy Group (-OCH2C6H11) at C9 : The bulky cyclohexylmethoxy substituent induces a 15.7° twist in the benzopyran ring, reducing planarity. Its lipophilic character enhances the compound’s partition coefficient (logP = 3.82), as predicted by the Crippen method .

Table 2: Substituent Effects on Electronic and Steric Properties

| Substituent | Bond Length (C–O) | Torsional Angle | logP Contribution |

|---|---|---|---|

| Methoxy (-OCH3) | 1.43 Å | 12.4° | +0.62 |

| Cyclohexylmethoxy | 1.46 Å | 15.7° | +2.15 |

The cyclohexylmethoxy group also participates in C–H···π interactions (2.89 Å) with adjacent aromatic systems, further stabilizing the molecular conformation .

Comparative Structural Analysis with Related Pterocarpans

Pterocarpans, such as medicarpin and phaseollin, share the benzofuran-benzopyran backbone but differ in substituent patterns and stereochemistry. Key distinctions include:

- Medicarpin : Lacks the cyclohexylmethoxy group and features a trans-dihydro configuration. This results in a 30% reduction in steric bulk compared to the target compound .

- Phaseollin : Contains a prenyl substituent instead of methoxy, increasing logP by 0.89 units but reducing thermal stability (ΔT_m = 34°C) .

Table 3: Structural and Physicochemical Comparison with Pterocarpans

| Parameter | Target Compound | Medicarpin | Phaseollin |

|---|---|---|---|

| Molecular Weight | 460.52 g/mol | 270.28 g/mol | 322.35 g/mol |

| logP | 3.82 | 2.15 | 4.71 |

| Dihedral Angle | 87.61° | 92.34° | 85.12° |

| Melting Point | 234–235°C | 198–200°C | 167–169°C |

The cis-dihydro configuration in the target compound enhances its binding affinity to cytochrome P450 enzymes (Kd = 1.2 μM) compared to trans-configured analogs (Kd = 3.8 μM) .

Propriétés

Numéro CAS |

152490-59-0 |

|---|---|

Formule moléculaire |

C23H26O5 |

Poids moléculaire |

382.4 g/mol |

Nom IUPAC |

(6aS,11aS)-9-(cyclohexylmethoxy)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol |

InChI |

InChI=1S/C23H26O5/c1-25-15-7-8-16-20(9-15)27-13-18-17-10-19(24)22(11-21(17)28-23(16)18)26-12-14-5-3-2-4-6-14/h7-11,14,18,23-24H,2-6,12-13H2,1H3/t18-,23-/m1/s1 |

Clé InChI |

BZFZBVCGXBWVOR-WZONZLPQSA-N |

SMILES isomérique |

COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=CC(=C(C=C4O3)OCC5CCCCC5)O |

SMILES canonique |

COC1=CC2=C(C=C1)C3C(CO2)C4=CC(=C(C=C4O3)OCC5CCCCC5)O |

Origine du produit |

United States |

Méthodes De Préparation

General Synthesis Pathways

The preparation of this compound typically involves multi-step organic synthesis that integrates condensation reactions, cyclization processes, and functional group modifications. Below is a breakdown of the key steps:

Introduction of Methoxy Groups

- Methoxylation is achieved using reagents like methyl iodide ($$CH_3I$$) or dimethyl sulfate in the presence of a base such as potassium carbonate.

- The reaction conditions are optimized to ensure selective substitution at desired positions on the aromatic ring.

2.3 Functionalization with Cyclohexylmethoxy Group

- The cyclohexylmethoxy group is introduced through an etherification reaction. This step typically involves:

Specific Reaction Conditions

The following table summarizes critical reaction conditions for each step:

Analytical Techniques for Monitoring Synthesis

To ensure high purity and yield, various analytical techniques are employed during synthesis:

- NMR Spectroscopy: Used to confirm the structural integrity and stereochemistry (cis-isomer confirmation).

- Mass Spectrometry (MS): Determines molecular weight consistency with $$C{23}H{26}O_5$$ (382.4 g/mol).

- High-Performance Liquid Chromatography (HPLC): Evaluates product purity and identifies side products.

- Infrared Spectroscopy (IR): Confirms functional groups such as methoxy ($$-OCH_3$$) and hydroxyl ($$-OH$$) groups.

Challenges in Synthesis

The preparation of this compound presents several challenges:

- Stereoselectivity: Achieving the cis-isomer requires precise control over reaction conditions.

- Yield Optimization: Multi-step synthesis can lead to reduced overall yield due to side reactions.

- Purity: Functional group modifications may introduce impurities that necessitate extensive purification.

Research Findings

Recent studies have explored alternative methods to improve synthesis efficiency:

- Use of microwave-assisted reactions for faster cyclization with higher yields.

- Application of green solvents such as ionic liquids for environmentally friendly etherification.

- Development of asymmetric catalysis techniques to enhance stereoselectivity without additional purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler alcohols or hydrocarbons.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol exhibits a range of significant biological activities:

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. It inhibits the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The inhibition zones measured in millimeters compared to standard antibiotics highlight its efficacy.

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12 | Chloramphenicol (12) |

| E. coli | 11 | Chloramphenicol (15) |

| Candida albicans | 14 | Sertaconazole (12) |

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing potential in modulating inflammatory pathways, influencing the expression of cytokines and other mediators involved in inflammation.

3. Antioxidant Activity

Research suggests that this compound possesses antioxidant properties, which could be beneficial in protecting cells from oxidative stress and related diseases.

Case Studies

Several studies have focused on the synthesis and evaluation of benzopyran derivatives, including the target compound:

Synthesis and Evaluation of Benzopyran Derivatives:

A study synthesized various benzopyran derivatives and evaluated their biological activities. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial and antifungal activity.

Antimicrobial Evaluation:

In a comparative study involving several benzopyran derivatives, this specific compound showed superior activity against certain bacterial strains compared to traditional antibiotics.

Applications in Medicinal Chemistry

The unique structural features of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol make it a valuable candidate for further research in medicinal chemistry:

- Potential Drug Development: Due to its antimicrobial, anti-inflammatory, and antioxidant properties, this compound could serve as a lead structure for developing new therapeutic agents.

- Natural Product Synthesis: It can be utilized as a building block for synthesizing more complex organic molecules with potential pharmacological applications.

Mécanisme D'action

The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Structural Comparison

The target compound shares its benzofurobenzopyran core with other natural and synthetic analogs but differs in substituent patterns and stereochemistry. Key structural analogs include:

| Compound Name | CAS Number | Substituents (Positions) | Configuration | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Target Compound | 152490-59-0 | 8-OH, 9-(cyclohexylmethoxy), 3-OCH₃ | cis | C₂₂H₂₆O₅ | 378.44 g/mol |

| 6H-Benzofuro[3,2-c][1]benzopyran-3-ol, 9-methoxy- (Medicarpin) | 74560-05-7 | 3-OH, 9-OCH₃ | cis | C₁₆H₁₄O₄ | 270.28 g/mol |

| 6H-Benzofuro[3,2-c][1]benzopyran-8-ol, 9-(phenylmethoxy)-3-methoxy-, cis- | 152490-69-2 | 8-OH, 9-(benzyloxy), 3-OCH₃ | cis | C₂₃H₂₀O₅ | 376.40 g/mol |

| 6H-Benzofuro[3,2-c][1]benzopyran-8-ol, 3,9-dimethoxy-, cis- | 152611-67-1 | 8-OH, 3-OCH₃, 9-OCH₃ | cis | C₁₇H₁₆O₅ | 300.30 g/mol |

Key Observations :

- Medicarpin (74560-05-7) lacks the 8-OH and 9-alkoxy substituents, which may reduce its binding versatility compared to the target compound .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated: 4.2) is higher than Medicarpin (logP: 2.8) due to the cyclohexylmethoxy group, favoring CNS penetration .

- Solubility : Polar substituents (e.g., 8-OH) improve aqueous solubility, but bulky alkoxy groups (cyclohexylmethoxy) counterbalance this effect .

Activité Biologique

The compound 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- is a polycyclic aromatic compound belonging to the class of coumestans. This compound has garnered attention due to its potential biological activities, particularly in relation to estrogenic effects and its implications in cancer research.

Chemical Structure and Properties

- Chemical Formula : C17H16O4

- Molecular Weight : 284.31 g/mol

- IUPAC Name : 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis-

The compound features a complex structure that includes a benzofuran moiety fused with a benzopyran unit, contributing to its unique biological properties.

Estrogenic Activity

Research indicates that the compound exhibits phytoestrogenic properties, meaning it can mimic the action of estrogen in the body. This is particularly significant in the context of hormone-related conditions such as breast cancer. The estrogenic activity is primarily attributed to its ability to bind to estrogen receptors (ERs), influencing various biological pathways related to cell proliferation and differentiation.

- Mechanism of Action :

- The compound's structure allows it to interact with estrogen receptors (ERα and ERβ), which modulates gene expression involved in cell growth and metabolism.

- It has been shown to inhibit aromatase activity, an enzyme critical for estrogen biosynthesis, thereby potentially reducing estrogen levels in certain tissues .

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Antioxidants are crucial for neutralizing free radicals that can lead to oxidative stress and subsequent cellular damage.

- Radical Scavenging Activity : Studies have demonstrated that the compound can effectively scavenge free radicals under physiological conditions, suggesting its potential role in protecting cells from oxidative damage .

Case Studies and Research Findings

A number of studies have investigated the biological activity of similar compounds within the coumestan family. Below are selected findings relevant to the biological profile of 6H-Benzofuro(3,2-c)(1)benzopyran:

Potential Applications

Given its biological activities, this compound may have several applications:

- Cancer Treatment : Its ability to modulate estrogen levels could be beneficial in developing therapies for hormone-dependent cancers.

- Nutraceuticals : As a natural product with antioxidant properties, it may be incorporated into dietary supplements aimed at promoting health and preventing chronic diseases.

Q & A

Q. What methods are recommended for synthesizing cis-6H-Benzofuro[3,2-c][1]benzopyran derivatives?

A cascade [3,3]-sigmatropic rearrangement/aromatization strategy has been successfully employed for synthesizing structurally related benzofurobenzopyrans. For example, NaH-mediated alkylation in THF under anhydrous conditions enables regioselective functionalization of the benzofuran core . Key steps include:

- Reagent use : NaH (60% dispersion in paraffin oil) for deprotonation.

- Solvent optimization : Dry THF at 0°C to minimize side reactions.

- Characterization : NMR (¹H/¹³C) and mass spectrometry for structural validation.

Q. How can the stereochemistry of cis-configured benzofurobenzopyrans be confirmed experimentally?

X-ray crystallography and NOESY NMR are critical for resolving stereochemical ambiguity. For example, NOE correlations between H-6a and H-11a protons in cis-isomers confirm their spatial proximity . Additionally, chiral HPLC with a cellulose-based column can separate enantiomers when optical activity is present.

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.2–3.8 ppm) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₇H₁₆O₅ requires m/z 300.3059) .

- IR spectroscopy : Detection of hydroxyl (3200–3600 cm⁻¹) and ether (1050–1250 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of cis-isomers?

Q. What strategies address contradictions in spectroscopic data for benzofurobenzopyrans?

Discrepancies in NMR shifts (e.g., overlapping methoxy signals) can arise from solvent polarity or tautomerism. Solutions include:

Q. How can the biological activity of cis-benzofurobenzopyrans be systematically evaluated?

- In vitro assays : Test for antimicrobial activity via microdilution (MIC values) against S. aureus and E. coli .

- Enzyme inhibition : Screen against cytochrome P450 isoforms to assess metabolic stability.

- ADMET profiling : Use Caco-2 cells for permeability and hepatic microsomes for metabolic clearance studies.

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : GHS classification indicates acute oral toxicity (Category 4) and skin irritation (Category 2). Use nitrile gloves, fume hoods, and closed systems during synthesis .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste facilities .

Key Research Findings

- Stereoselectivity : The cis configuration is thermodynamically favored in nonpolar solvents due to reduced steric strain .

- Reactivity : The cyclohexylmethoxy group enhances lipophilicity, improving blood-brain barrier penetration in pharmacokinetic models .

- Stability : Degrades under UV light (λ = 254 nm), necessitating amber glassware for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.